Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that includes a triazinoindole moiety, which contributes to its distinctive chemical and biological properties.
Preparation Methods
The synthesis of Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- involves multiple steps, starting with the preparation of the indole nucleus. The synthetic route typically includes the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Triazino Moiety: The triazino moiety is introduced through a cyclization reaction involving appropriate precursors.
Thioether Formation: The thioether linkage is formed by reacting the triazinoindole intermediate with a suitable thiol reagent.
Acetamide Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- involves its interaction with specific molecular targets and pathways. The compound’s indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. The triazino moiety may enhance its binding properties and contribute to its overall biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- lies in its combined indole and triazino structure, which imparts distinct chemical and biological properties not found in simpler indole derivatives .
Properties
Molecular Formula |
C15H16FN5OS |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[(8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C15H16FN5OS/c1-8(2)17-12(22)7-23-15-18-14-13(19-20-15)10-6-9(16)4-5-11(10)21(14)3/h4-6,8H,7H2,1-3H3,(H,17,22) |
InChI Key |
FZQYLBLRCYIYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)F)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.